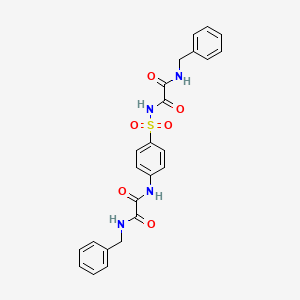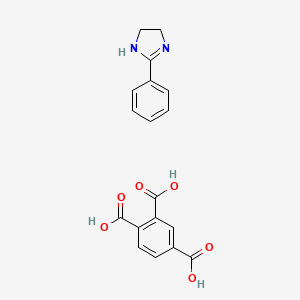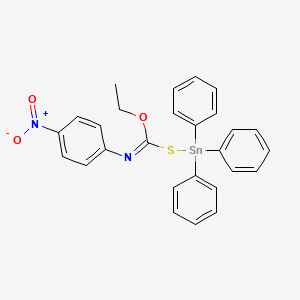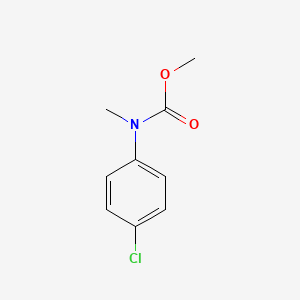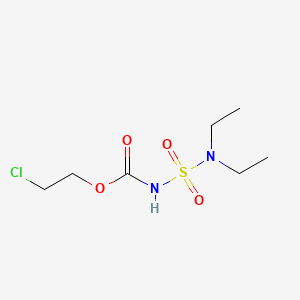
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamate group, a sulfonyl group, and a chloroethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of diethylamine with a sulfonyl chloride to form the diethylamino sulfonyl intermediate. This intermediate is then reacted with 2-chloroethanol in the presence of a base to form the final ester product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloroethyl group.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids or bases can facilitate hydrolysis.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions.
Major Products
The major products formed from these reactions include substituted carbamates, hydrolyzed carbamic acids, and various oxidized or reduced derivatives.
Applications De Recherche Scientifique
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The sulfonyl group can also interact with nucleophilic sites on proteins, modifying their function. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar in structure but lacks the diethylamino sulfonyl group.
Diethylamino sulfonyl chloride: Contains the diethylamino sulfonyl group but lacks the carbamate and chloroethyl ester groups.
Ethyl carbamate: Contains the carbamate group but lacks the sulfonyl and chloroethyl groups.
Uniqueness
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
87708-07-4 |
|---|---|
Formule moléculaire |
C7H15ClN2O4S |
Poids moléculaire |
258.72 g/mol |
Nom IUPAC |
2-chloroethyl N-(diethylsulfamoyl)carbamate |
InChI |
InChI=1S/C7H15ClN2O4S/c1-3-10(4-2)15(12,13)9-7(11)14-6-5-8/h3-6H2,1-2H3,(H,9,11) |
Clé InChI |
YGGQSDRSXJQXPL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


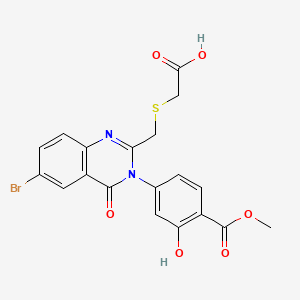

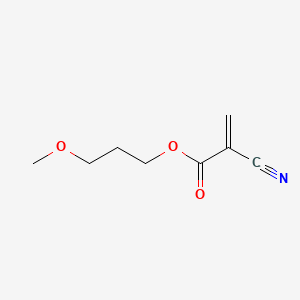
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
